N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
The compound “N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic molecule that contains several functional groups, including an indole ring, a fluorobenzothiazole ring, and an azetidine ring. The presence of these functional groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole ring, in particular, is a common structural motif in many biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Biological Activities
This compound's research applications have been explored in various contexts, particularly in the synthesis of hybrid molecules and evaluation of their biological activities. For instance, in the field of medicinal chemistry, researchers have developed methodologies for the synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, examining their antimicrobial, antilipase, and antiurease activities. These studies have revealed that certain compounds exhibit moderate to good antimicrobial activity against test microorganisms, highlighting the potential of N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide derivatives in antimicrobial drug development (Başoğlu et al., 2013).
Antimicrobial and Antitubercular Activities
The synthesis of linezolid-like molecules and their antimicrobial activities have been explored, with compounds showing significant antitubercular activities. This research underscores the compound's utility in developing new therapeutic agents against tuberculosis, a major global health challenge (Başoğlu et al., 2012).
Antiviral Applications
In the context of antiviral research, derivatives of N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide have been synthesized as water-soluble precursors for intranasal administration against influenza and other respiratory infections. This illustrates the compound's potential in creating more effective treatments for viral infections, with certain derivatives demonstrating high activity against influenza A2 and Coxsackie B1 viruses in vitro (Harnden et al., 1979).
Antituberculosis and Cytotoxicity Evaluation
Research has also focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, aiming to develop novel Mycobacterium tuberculosis GyrB inhibitors. Some compounds have shown promising activity in in vitro assays, indicating their potential as new therapeutic agents for tuberculosis treatment (Jeankumar et al., 2013).
Future Directions
properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c22-16-5-3-7-18-19(16)25-21(28-18)26-11-14(12-26)20(27)23-9-8-13-10-24-17-6-2-1-4-15(13)17/h1-7,10,14,24H,8-9,11-12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSJFDQHXVXVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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